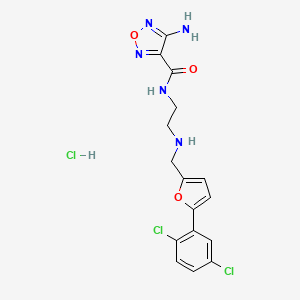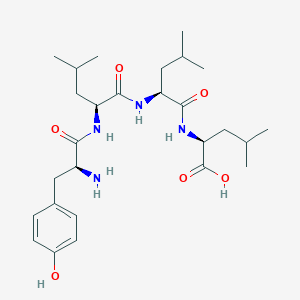![molecular formula C44H56O6 B12623475 (3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B12623475.png)
(3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate is a complex organic compound that combines a steroidal backbone with a chromenyl moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate typically involves the esterification of (3beta)-cholest-5-en-3-ol with [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Analyse Chemischer Reaktionen
Types of Reactions
(3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the parent alcohol and acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) for hydrolysis.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: (3beta)-cholest-5-en-3-ol and [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid.
Wissenschaftliche Forschungsanwendungen
(3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of (3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate the MAPK-mTOR pathway, leading to effects on cell proliferation, apoptosis, and autophagy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Baicalin: A flavonoid with similar anti-inflammatory and antioxidant properties.
Wogonoside: Another flavonoid glycoside with anti-cancer and anti-inflammatory activities.
Ethyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate: A structurally similar compound with comparable biological activities.
Uniqueness
(3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate is unique due to its combination of a steroidal backbone with a chromenyl moiety, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Eigenschaften
Molekularformel |
C44H56O6 |
|---|---|
Molekulargewicht |
680.9 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C44H56O6/c1-27(2)10-9-11-28(3)34-16-17-35-33-15-14-30-22-31(18-20-43(30,4)36(33)19-21-44(34,35)5)49-41(47)26-48-32-23-37(45)42-38(46)25-39(50-40(42)24-32)29-12-7-6-8-13-29/h6-8,12-14,23-25,27-28,31,33-36,45H,9-11,15-22,26H2,1-5H3/t28-,31+,33+,34-,35+,36+,43+,44-/m1/s1 |
InChI-Schlüssel |
WXIZXILJEQMMHV-PTRTWQFRSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)COC5=CC(=C6C(=C5)OC(=CC6=O)C7=CC=CC=C7)O)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)COC5=CC(=C6C(=C5)OC(=CC6=O)C7=CC=CC=C7)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


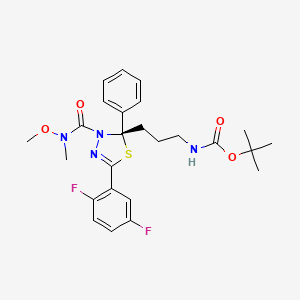
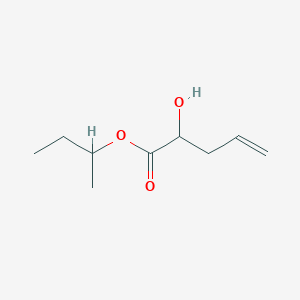
![4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate](/img/structure/B12623403.png)
![9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene)](/img/structure/B12623412.png)

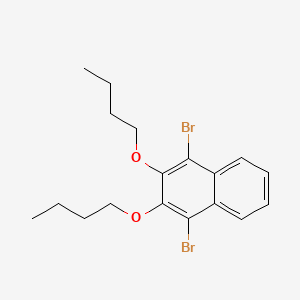
![4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623428.png)
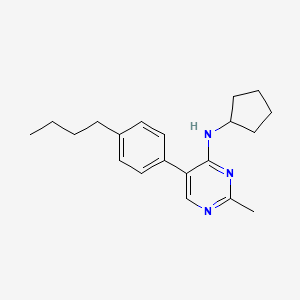
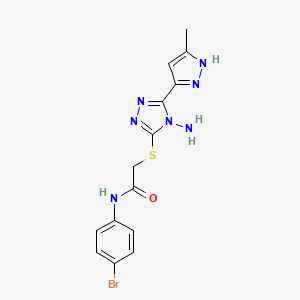
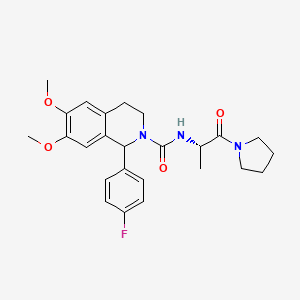
![Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane](/img/structure/B12623446.png)
